molecular formula C7H13NO3 B047359 N,2-dihydroxycyclohexane-1-carboxamide CAS No. 118873-03-3

N,2-dihydroxycyclohexane-1-carboxamide

Cat. No. B047359
CAS RN: 118873-03-3
M. Wt: 159.18 g/mol
InChI Key: QUZYEUWAFAWHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dihydroxycyclohexane-1-carboxamide, commonly known as DHC, is a cyclic amide that has gained significant attention in the scientific community due to its potential therapeutic applications. DHC is a white crystalline solid that is soluble in water and has a molecular weight of 161.17 g/mol.

Mechanism of Action

DHC acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory cytokines. DHC also acts as a scavenger of reactive oxygen species (ROS), reducing oxidative stress in cells. Additionally, DHC has been found to activate the Nrf2-Keap1 signaling pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DHC has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DHC has also been found to reduce oxidative stress in cells by scavenging ROS. In addition, DHC has been found to have a protective effect on neuronal cells, reducing cell death and promoting cell survival.

Advantages and Limitations for Lab Experiments

One advantage of using DHC in lab experiments is its low toxicity. DHC has been found to have a high safety profile, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of using DHC is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for the study of DHC. One area of research is the development of DHC-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the potential anti-inflammatory and antioxidant effects of DHC in the context of other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of DHC and to optimize its synthesis and formulation for therapeutic use.

Synthesis Methods

DHC can be synthesized through a multistep process involving the reaction of cyclohexanone with hydroxylamine hydrochloride to form a cyclic hydroxamic acid. The hydroxamic acid is then reduced using sodium borohydride to produce DHC. The purity of the product can be improved through recrystallization using an appropriate solvent.

Scientific Research Applications

DHC has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. DHC has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types. It has also been found to have a protective effect on neuronal cells, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

118873-03-3

Product Name

N,2-dihydroxycyclohexane-1-carboxamide

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

N,2-dihydroxycyclohexane-1-carboxamide

InChI

InChI=1S/C7H13NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h5-6,9,11H,1-4H2,(H,8,10)

InChI Key

QUZYEUWAFAWHQG-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C(=O)NO)O

Canonical SMILES

C1CCC(C(C1)C(=O)NO)O

synonyms

Cyclohexanecarbohydroxamic acid, 2-hydroxy- (6CI)

Origin of Product

United States

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